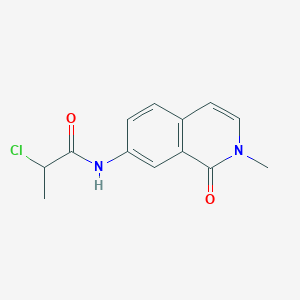![molecular formula C20H17N5O2S B2573272 N-( ( 6-( thiophène-3-yl )-[ 1,2,4 ]triazolo[ 4,3-b ]pyridazin-3-yl )méthyl )-4-oxo-4-phénylbutanamide CAS No. 1903152-05-5](/img/structure/B2573272.png)
N-( ( 6-( thiophène-3-yl )-[ 1,2,4 ]triazolo[ 4,3-b ]pyridazin-3-yl )méthyl )-4-oxo-4-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound combines several functional groups, including a thiophene ring, a triazolopyridazine moiety, and an amide bond, making it a versatile candidate for research and development.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, the compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it suitable for click chemistry and other coupling reactions.
Biology
Biologically, this compound could act as a potential inhibitor for certain enzymes or as a ligand for receptor studies. Its interaction with biological macromolecules can be explored for therapeutic uses.
Medicine
In medicine, its potential as a drug candidate can be evaluated. Given its structure, it might exhibit bioactivity against specific targets, such as cancer cells or pathogens.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available precursors. A common route might include:
Formation of the Triazolopyridazine Core: : This step involves the cyclization of a pyridazine derivative with a thiophene-containing hydrazine under reflux conditions.
Introduction of the Phenyl Group: : Through Friedel-Crafts acylation, the phenyl group is introduced onto the triazolopyridazine core.
Amidation Reaction: : The final step involves the reaction of the intermediate with an appropriate amine under dehydration conditions to form the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and catalyst choice. High-throughput techniques and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide can undergo various types of chemical reactions:
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at positions activated by the triazolopyridazine ring.
Common Reagents and Conditions
Reagents such as Grignard reagents, organolithiums, and transition-metal catalysts can be employed to facilitate these reactions under controlled conditions. Solvents like dichloromethane, ethanol, or dimethylformamide are often used.
Major Products
The primary products from these reactions are modified analogs of the original compound, which may have variations in functional groups and enhanced properties for specific applications.
Mécanisme D'action
The mechanism of action of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide involves its interaction with molecular targets, potentially inhibiting enzymatic activity or binding to specific receptors. The triazolopyridazine core may play a critical role in this interaction, affecting the compound's affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
When compared to similar compounds, such as other triazolopyridazines or thiophene derivatives, 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide stands out due to its unique combination of functional groups, offering distinct reactivity and application potential.
List of Similar Compounds
4-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one
6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazine
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
These similar compounds share structural features but differ in specific functional groups, influencing their chemical and biological properties.
Propriétés
IUPAC Name |
4-oxo-4-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17(14-4-2-1-3-5-14)7-9-20(27)21-12-19-23-22-18-8-6-16(24-25(18)19)15-10-11-28-13-15/h1-6,8,10-11,13H,7,9,12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDIAFLBVQPESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
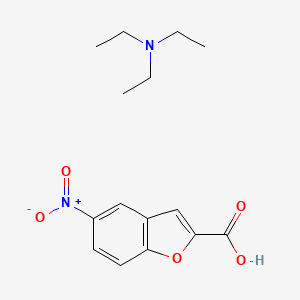
![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)
![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)
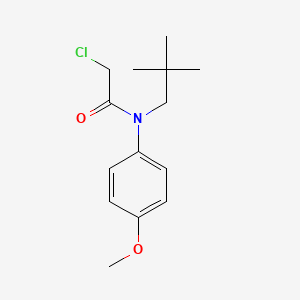
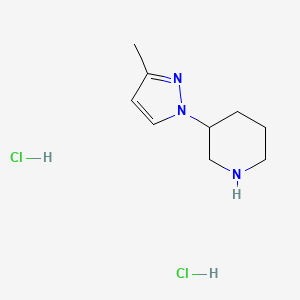
![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)
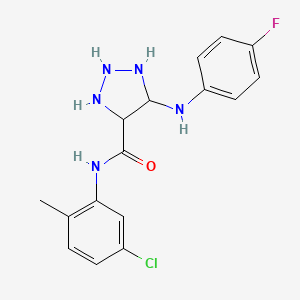
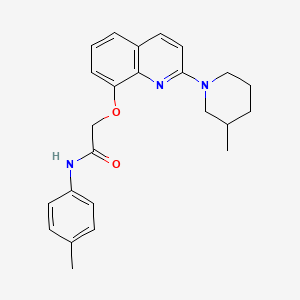

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)
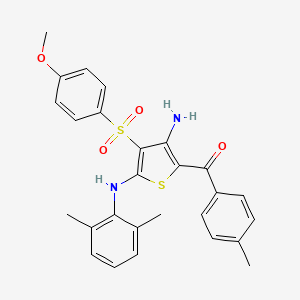
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)
